molecular formula C18H16N2O2S B1208819 Carbamothioic acid, (6-methoxy-2-pyridinyl)methyl-, O-2-naphthalenyl ester CAS No. 88569-82-8

Carbamothioic acid, (6-methoxy-2-pyridinyl)methyl-, O-2-naphthalenyl ester

Cat. No. B1208819
CAS RN: 88569-82-8
M. Wt: 324.4 g/mol
InChI Key: LMQJRYKENGECRN-UHFFFAOYSA-N
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Patent
US04551169

Procedure details

1.38 g of 2-methoxy-6-methylaminopyridine and 1.38 g of anhydrous potassium carbonate were added to 20 ml of acetone, to which 2.23 g of 2-naphthyl chlorothioformate dissolved in 20 ml of acetone was added at room temperature under stirring. The stirring was continued for 30 minutes under the same conditions and then the mixture was heated to reflux for 2 hours. The reaction mixture was poured into water after it was cooled to room temperature and the products were extracted with benzene. The benzene solution was subsequently washed with water and aqueous saturated sodium chloride solution and then benzene was removed by distillation under reduced pressure after drying over anhydrous magnesium sulfate. The residue was purified by the column chromatography (eluted with benzene on a silica gel) to give 2.75 g of O-2-naphthyl N-(6-methoxy-2-pyridyl)-N-methylthiocarbamate (Yield: 85%). A part of the product was recrystallized from acetone-hexane. Colorless crystalls having melting point of 95.5° to 97° C. were obtained.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH:9][CH3:10])[N:4]=1.C(=O)([O-])[O-].[K+].[K+].Cl[C:18]([O:20][C:21]1[CH:30]=[CH:29][C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH:22]=1)=[S:19].O>CC(C)=O>[CH3:1][O:2][C:3]1[N:4]=[C:5]([N:9]([CH3:10])[C:18](=[S:19])[O:20][C:21]2[CH:30]=[CH:29][C:28]3[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=3)[CH:22]=2)[CH:6]=[CH:7][CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
COC1=NC(=CC=C1)NC
Name
Quantity
1.38 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.23 g
Type
reactant
Smiles
ClC(=S)OC1=CC2=CC=CC=C2C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the products were extracted with benzene
WASH
Type
WASH
Details
The benzene solution was subsequently washed with water and aqueous saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
benzene was removed by distillation under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The residue was purified by the column chromatography (
WASH
Type
WASH
Details
eluted with benzene on a silica gel)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=CC(=N1)N(C(OC1=CC2=CC=CC=C2C=C1)=S)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.75 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.